molecular formula C23H30N2O3S B2562419 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide CAS No. 941955-94-8

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide

Cat. No.: B2562419
CAS No.: 941955-94-8
M. Wt: 414.56
InChI Key: PMVDEYKSGFBQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O3S and its molecular weight is 414.56. The purity is usually 95%.
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Scientific Research Applications

Interaction with Carbonic Anhydrases

Isoquinolinesulfonamides have been studied for their inhibitory effects on human carbonic anhydrases (hCAs), which are enzymes involved in critical physiological functions, including pH regulation and CO2 transport. A crystal structure analysis of hCA II complexed with a similar isoquinolinesulfonamide inhibitor reveals significant insights into the inhibitor's binding mode, providing a pathway for designing selective inhibitors for therapeutic targets like hCA IX and hCA VII, associated with cancer and neuronal functions, respectively (Mader et al., 2011).

Protein Kinase Inhibition

Isoquinolinesulfonamides are potent inhibitors of protein kinases, including cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds inhibit protein kinases at nanomolar concentrations, suggesting their utility in studying kinase-dependent cellular processes and potential therapeutic applications in diseases where these enzymes are dysregulated. For example, N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide (H-8) has been highlighted for its selective inhibition toward cAMP-dependent and cGMP-dependent protein kinases (Hidaka et al., 1984).

Antimicrobial Activity

A novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS) and its metal complexes have shown significant antimicrobial activity against various bacterial and fungal strains. These findings suggest the compound's potential in developing new antimicrobial agents, with improved efficacy over traditional sulfonamide antibiotics (Vanparia et al., 2010).

Antitumor Activity

Tetrahydroquinoline derivatives bearing the sulfonamide moiety have demonstrated potent in vitro antitumor activity, with some compounds showing higher efficacy than the reference drug Doxorubicin. This suggests their potential as a new class of antitumor agents, highlighting the versatility of the sulfonamide group in medicinal chemistry (Alqasoumi et al., 2010).

5-HT6 Receptor Antagonism

N1-Azinylsulfonyl-1H-indoles, including derivatives of tetrahydroquinoline sulfonamides, have been identified as potent and selective 5-HT6 receptor antagonists. These compounds demonstrate pro-cognitive and antidepressant-like properties in vivo, indicating their potential for treating cognitive and mood disorders (Zajdel et al., 2016).

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-16(2)13-14-25-22-11-8-20(15-19(22)7-12-23(25)26)24-29(27,28)21-9-5-18(6-10-21)17(3)4/h5-6,8-11,15-17,24H,7,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVDEYKSGFBQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.